(5Z)-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-[(2Z)-3-ETHYL-4,5-DIMETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound featuring a thiazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2Z)-3-ETHYL-4,5-DIMETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and solvents like ethanol or dimethylformamide are often used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(2Z)-3-ETHYL-4,5-DIMETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: N-bromosuccinimide, halogenated solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated thiazolidinone derivatives.
Scientific Research Applications
5-[(2Z)-3-ETHYL-4,5-DIMETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(2Z)-3-ETHYL-4,5-DIMETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar core structure but different substituents.
Thiazoles: Compounds with a thiazole ring, differing in the arrangement of sulfur and nitrogen atoms.
Sulfonylidene derivatives: Compounds with similar sulfur-containing functional groups.
Uniqueness
5-[(2Z)-3-ETHYL-4,5-DIMETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C16H16N2OS3 |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
(5Z)-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2OS3/c1-4-17-10(2)11(3)21-15(17)13-14(19)18(16(20)22-13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3/b15-13- |
InChI Key |
LXOLKJFKGOPOOG-SQFISAMPSA-N |
Isomeric SMILES |
CCN\1C(=C(S/C1=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)C)C |
Canonical SMILES |
CCN1C(=C(SC1=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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